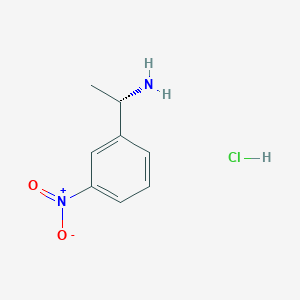
(2-Cloro-6-fluoroquinolin-3-il)metanol
Descripción general
Descripción
(2-Chloro-6-fluoroquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-fluoroquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluoroquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Los derivados de quinolina son conocidos por sus potentes propiedades antimicrobianas. Son efectivos contra una variedad de especies microbianas Gram-positivas y Gram-negativas. La actividad antimicrobiana a menudo se atribuye a la sustitución en el anillo de piridina heterocíclico . “(2-Cloro-6-fluoroquinolin-3-il)metanol” se puede utilizar en la síntesis de nuevos agentes antimicrobianos que pueden ofrecer mejores propiedades farmacodinámicas y farmacocinéticas con menos efectos secundarios.
Investigación anticancerígena
Las quinolinas exhiben una actividad anticancerígena significativa. Se utilizan ampliamente en el tratamiento de varios cánceres debido a su capacidad para inhibir procesos celulares clave. Por ejemplo, se ha demostrado que algunos derivados de quinolina inhiben la tirosina quinasa del receptor del factor de crecimiento derivado de plaquetas (PDGF), que es crucial en la investigación del cáncer . El compuesto en cuestión podría ser un precursor en el desarrollo de nuevos fármacos anticancerígenos.
Actividad antimalárica
El núcleo de quinolina está presente en muchos agentes antimaláricos. Estos compuestos generalmente funcionan inhibiendo la síntesis de ADN en el parásito de la malaria, lo que lleva a su muerte. Dada la similitud estructural, “this compound” puede servir como punto de partida para sintetizar nuevos fármacos antimaláricos con mayor eficacia .
Efectos antidepresivos y anticonvulsivos
Los derivados de quinolina también se exploran por sus posibles efectos antidepresivos y anticonvulsivos. El compuesto en cuestión podría investigarse por su eficacia en trastornos neurológicos, lo que podría conducir a nuevos tratamientos para la depresión y la epilepsia .
Propiedades antiinflamatorias
Se ha informado que estos compuestos poseen efectos antiinflamatorios. Esto los hace valiosos en el desarrollo de tratamientos para diversas enfermedades inflamatorias. Los grupos cloro y flúor en el anillo de quinolina de “this compound” podrían mejorar estas propiedades, lo que lo convierte en un candidato para futuras investigaciones en esta área .
Síntesis de moléculas complejas
Los derivados de quinolina a menudo se utilizan como intermediarios en la síntesis de moléculas más complejas. Se pueden modificar para producir una amplia gama de compuestos biológicamente activos. “this compound”, con su grupo metanol reactivo, podría ser particularmente útil en tales aplicaciones sintéticas .
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . They exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets by inhibiting enzyme activity . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad-spectrum activity .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Análisis Bioquímico
Cellular Effects
The effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in cell growth and apoptosis. Additionally, it can disrupt normal cellular metabolism, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of (2-Chloro-6-fluoroquinolin-3-yl)methanol involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to inhibit enzymes is particularly noteworthy, as it can lead to the accumulation or depletion of specific metabolites within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (2-Chloro-6-fluoroquinolin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
(2-Chloro-6-fluoroquinolin-3-yl)methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations within the cell. These alterations can have significant effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of (2-Chloro-6-fluoroquinolin-3-yl)methanol within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of (2-Chloro-6-fluoroquinolin-3-yl)methanol is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .
Propiedades
IUPAC Name |
(2-chloro-6-fluoroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWQCOYLXZRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444366 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017403-67-6 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)
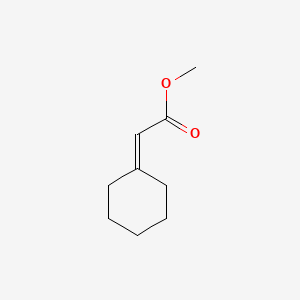
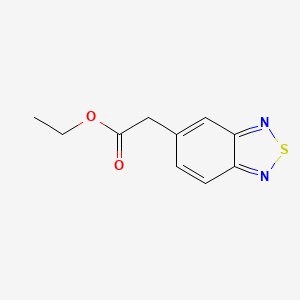
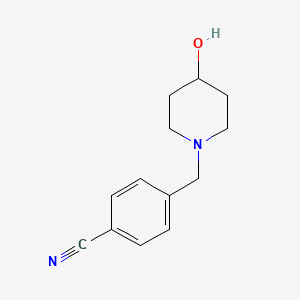
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)

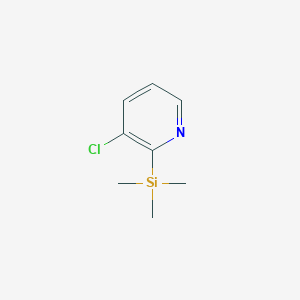
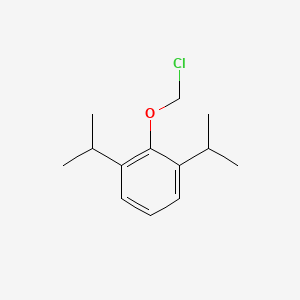
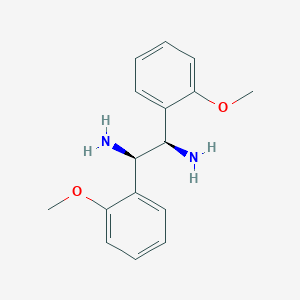

![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
